molecular formula C8H10FNO B581951 4-Fluoro-3-methoxybenzylamine CAS No. 508177-67-1

4-Fluoro-3-methoxybenzylamine

Cat. No.: B581951
CAS No.: 508177-67-1
M. Wt: 155.172
InChI Key: CBODMDXBVNUXJY-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxybenzylamine is an organic compound with the molecular formula C8H10FNO. It is a white crystalline solid that is immiscible with water. This compound is widely used in organic synthesis and serves as a building block for various chemical reactions .

Scientific Research Applications

4-Fluoro-3-methoxybenzylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and materials

Safety and Hazards

When handling 4-Fluoro-3-methoxybenzylamine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be worn, and adequate ventilation should be ensured .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Fluoro-3-methoxybenzylamine involves the fluorination of 4-methoxybenzylamine. This can be achieved through a reaction with a fluorinating agent such as Selectfluor under controlled conditions . Another method involves the reaction of 3-fluorobenzoic acid with 4-methoxybenzylamine in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-methoxybenzylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a fluorine atom and a methoxy group on the benzylamine structure. This combination imparts distinct chemical properties, such as increased reactivity and specific interactions with biological targets, making it valuable for specialized applications .

Properties

IUPAC Name

(4-fluoro-3-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBODMDXBVNUXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657874
Record name 1-(4-Fluoro-3-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

508177-67-1
Record name 1-(4-Fluoro-3-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A flame dried 50 mL round bottom flask was charged with lithium aluminum hydride (0.63 g, 16.6 mmol) and to this was added tetrahydrofuran (25 mL). The solution was cooled to 0° C. and 3-methoxy-4-fluorobenzonitrile (1.0 g, 6.62 mmol) was added in one portion. The ice bath was removed after an hour and the resulting mixture was stirred for 16 h after which it was cooled to 0° C. and quenched by adding 0.63 mL water, 0.63 mL 15% NaOH and 1.89 mL water drop-wise and in succession. The mixture was stirred for 20 min and filtered. The filtrate was concentrated in vacuo to obtain 890 mg (86%) of the title compound as an oil. NMR indicated no further purification was required. NMR (300 MHz, DMSO-d6): δ 7.1 (m, 2H), 6.85 (m, 1H), 3.84 (s, 3H), 3.7 (s, 2H). 13C NMR (75 MHz, DMSO-d6): δ 150.0 (d, J=240 Hz), 146.6 (d, J=10.5 Hz), 141.1 (d, J=3.75 Hz), 118.75 (d, J=6.75 Hz), 115.1 (d, J=18 Hz), 112.5, 55.75, 45.2. HRMS: Calc'd for C8H10FNO (M+H): 156.0819; Found: 156.0818.
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
86%

Synthesis routes and methods II

Procedure details

Add 4-fluoro-3-methoxy-benzonitrile (2 g, 0.01 mol), 10% palladium on carbon (0.400 g) and glacial acetic acid (120 ml) to a pressure vessel. Purge the reaction vessel with nitrogen, purge the reaction vessel with hydrogen, pressurize the reaction mixture with hydrogen (415 Kpa), seal the vessel, and agitate the reaction. After 8 hours stop the agitation, vent the excess hydrogen from the vessel and purge the vessel with nitrogen. Filter the reaction mixture to remove the 5% palladium on carbon and return the filtrate for product isolation. Concentrate the crude solution, re-dissolve in CH2Cl2 (80 mL) and washe with 5N NaOH (35 mL). Separate the organic and aqueous phases and extract the aqueous with additional CH2Cl2 (20 mL). Combine the organic solutions, dry, filter and concentrate to give the crude material 2.08 g (100%). The title compound as the major product (Rf=0.12, 10% MeOH/CH2Cl2) is used without further purification. MS (ES+) 156.1 (M+1)+. 1H NMR (400 MHz, CDCl3): δ 7.01 (dd, 1H, J=8.2, 11.4), 6.95 (dd, 1H, J=2.1, 8.4), 6.80 (m, 1H), 3.89 (s, 3H), 3.82 (s, 2H), 1.54 (br s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods III

Procedure details

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